molecular formula C11H15NO B134427 N-(alpha,alpha-Dimethylphenethyl)formamide CAS No. 52117-13-2

N-(alpha,alpha-Dimethylphenethyl)formamide

Cat. No. B134427
CAS RN: 52117-13-2
M. Wt: 177.24 g/mol
InChI Key: VDURGCJDOKTFHJ-UHFFFAOYSA-N
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Description

N-(alpha,alpha-Dimethylphenethyl)formamide is a chemical compound that belongs to the class of formamides. Formamides are amides derived from formic acid and generally exhibit a wide range of chemical and physical properties, which make them useful in various chemical reactions and as intermediates in the synthesis of other compounds.

Synthesis Analysis

The synthesis of formamides, including N-(alpha,alpha-Dimethylphenethyl)formamide, can be achieved through several methods. One approach is the photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen, which does not require an external photocatalyst and provides the corresponding formamides in good yields under mild reaction conditions . Another method involves the reaction of formic acid with isocyanates derived from N-Fmoc alpha-amino acids/peptide acids, catalyzed by DMAP, yielding stable formamides as crystalline solids . Additionally, N-formyl imide has been used as an N-formylating agent for the direct synthesis of N-formamides, which is notable for its operational simplicity and metal-free conditions .

Molecular Structure Analysis

The molecular structure of formamides, including N-(alpha,alpha-Dimethylphenethyl)formamide, is characterized by the presence of a formyl group attached to an amine. In the case of N,N'-bis(2,6-diisopropylphenyl)formamidine, a related compound, the molecule crystallizes in an E-anti configuration with tautomeric disorder of the N-bonded H atoms . For N-(2,6-Diisopropylphenyl)formamide, the structure is non-planar with the phenyl ring tilted at a significant dihedral angle with respect to the formamide group, which is the largest known among structurally characterized formamides .

Chemical Reactions Analysis

Formamides, including N-(alpha,alpha-Dimethylphenethyl)formamide, can participate in various chemical reactions. They can act as photosensitizers in photoinduced reactions , serve as intermediates in the synthesis of other compounds , and be used as carbonyl sources in the synthesis of heterocyclic compounds such as benzimidazoles and quinazolinones . The efficient preparation of N-methylformamide, a related compound, has been developed for use as an antitumor agent, demonstrating the potential medicinal applications of formamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamides are influenced by their molecular structure. Monte Carlo simulations have been used to investigate the structural properties of liquid formamide—N,N-dimethylformamide mixtures, revealing that local spatial regions with the structure of pure components are conserved in a wide range of concentrations . This suggests that the physical properties of formamides can be fine-tuned by mixing with other similar compounds. The hydrogen bonding capabilities of formamides, as seen in N-(2,6-Diisopropylphenyl)formamide, where molecules are linked via N—H⋯O hydrogen bonds forming infinite chains, are crucial for their solubility and interaction with other molecules .

Scientific Research Applications

Biological and Environmental Effects of Related Compounds

Biological Effects of Acetamide and Formamide Derivatives : A comprehensive review on the toxicology and biological effects of acetamide, formamide, and their derivatives, including dimethyl derivatives, was conducted. These chemicals have significant commercial importance, and new data has considerably enhanced our understanding of their biological implications. The review also includes discussions on environmental toxicology, reflecting the broad interest in these materials' biological and environmental impacts (Kennedy, 2001).

Chemistry and Biochemistry

Chemistry and Safety of Acrylamide : An integrated review on acrylamide, a reactive molecule used worldwide, highlights its applications, chemistry, metabolism, and toxicology. Despite its industrial utility, acrylamide's presence in foods and its potential health effects have prompted extensive research into its biochemistry and safety, contributing to a deeper understanding of its role and impact (Friedman, 2003).

Neurological Applications

Safinamide in Neurological Disorders : The development and application of safinamide, an alpha-aminoamide, illustrate its utility in managing Parkinson's disease and its potential in other neurological and muscular diseases. This review covers the evolution of safinamide from a weak anticonvulsant to a robust therapeutic option, emphasizing the importance of understanding specific chemical functionalities and their biological effects (Wasan et al., 2020).

Environmental Applications

Nanofiltration Membranes with Crumpled Polyamide Films : Recent advances in nanofiltration membrane technology demonstrate the application of crumpled polyamide films, highlighting their enhanced separation performance in water treatment. This critical review covers the mechanisms, performances, and environmental applications of these membranes, showcasing the intersection of materials science and environmental engineering (Shao et al., 2022).

Safety And Hazards

While specific safety and hazard information for NDMF is not available in the search results, it’s important to note that DMF, a related compound, has been associated with several safety hazards. DMF is known to be incompatible with a wide variety of substances and has resulted in many incidents over the years .

properties

IUPAC Name

N-(2-methyl-1-phenylpropan-2-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDURGCJDOKTFHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279270
Record name N-(1,1-Dimethyl-2-phenylethyl)formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(alpha,alpha-Dimethylphenethyl)formamide

CAS RN

52117-13-2
Record name N-(1,1-Dimethyl-2-phenylethyl)formamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(alpha,alpha-Dimethylphenethyl)formamide
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Record name N-(1,1-Dimethyl-2-phenylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(α,α-dimethylphenethyl)formamide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.408
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Synthesis routes and methods

Procedure details

11.3 g (230 mmol) NaCN are added to 60 mL AcOH. A combination of 30 mL AcOH and 60 mL concentrated sulfuric acid is carefully dropped into the NaCN/AcOH mixture while maintaining the temperature below 20° C. Then 30 mL (195 mmol) 2-methyl-1-phenyl-2-propanol, in 30 mL acetic acid, are added dropwise to the reaction mixture, again keeping the temperature below 20° C. After having finished the addition, the reaction mixture is stirred for an additional hour at r.t., poured onto ice water and is finally neutralised with an aq. Na2CO3 solution. The resulting mixture is extracted with diethylether. The organic layer is dried with MgSO4, filtered and the solvent is removed under reduced pressure. The crude product is used without further purification.
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
NaCN AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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